molecular formula C19H22N4 B5976594 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

Cat. No.: B5976594
M. Wt: 306.4 g/mol
InChI Key: OPLQXMRMBNUOGQ-UHFFFAOYSA-N
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Description

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins, thereby halting cell cycle progression. Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 3,5-Dimethyl-2-Phenyl-7-(1-Piperidinyl)Pyrazolo[1,5-a]Pyrimidine on various cell types are profound. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDKs and disrupting the balance of pro- and anti-apoptotic proteins . This compound also affects normal cells by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes. These effects highlight its potential as a therapeutic agent in oncology and other diseases involving dysregulated cell proliferation.

Molecular Mechanism

At the molecular level, 3,5-Dimethyl-2-Phenyl-7-(1-Piperidinyl)Pyrazolo[1,5-a]Pyrimidine exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity . This binding prevents phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound can modulate the activity of transcription factors, influencing gene expression patterns. It also interacts with other signaling molecules, such as phosphatases and kinases, further affecting cellular functions.

Chemical Reactions Analysis

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has a wide range of scientific research applications:

Properties

IUPAC Name

3,5-dimethyl-2-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-13-17(22-11-7-4-8-12-22)23-19(20-14)15(2)18(21-23)16-9-5-3-6-10-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLQXMRMBNUOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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